2-amino-4H-chromene-3-carbonitrile
Overview
Description
2-Amino-4H-chromene-3-carbonitrile is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has a molecular formula of C10H8N2O and an average mass of 172.183 Da .
Synthesis Analysis
The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using various methods. One approach involves the use of 4-Dialkylaminopyridine modified magnetic nanoparticles as an efficient nano-organocatalyst . Another method involves a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives developed by a four-component reaction .Molecular Structure Analysis
The molecular structure of 2-amino-4H-chromene-3-carbonitrile has been determined through various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 2-amino-4H-chromene-3-carbonitrile have been studied. For instance, a highly efficient and selective N-alkylation reaction of 2-amino-4H-chromene-3-carbonitrile derivatives using various alcohols as alkylation agents was developed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-chromene-3-carbonitrile include a density of 1.3±0.1 g/cm3, boiling point of 399.2±42.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Selective N-Alkylation in Organic Synthesis
2-Amino-4H-chromene-3-carbonitrile derivatives are used in selective N-alkylation reactions. These reactions are catalyzed by AlCl₃ with CH₃COOH as an additive, allowing for high yields while keeping the cyano group inert . This process is crucial for creating compounds with potential applications in pharmaceuticals and material sciences.
Pharmacological Properties
This compound is a core motif in molecules with significant pharmacological properties. It has been the subject of extensive research due to its potential in drug discovery. The orthogonal functional groups present in these derivatives make them key intermediates for subsequent transformations in medicinal chemistry .
Magnetic Nanocatalyst in Synthesis
Magnetic nanoparticles (MNPs) coated with copper have been employed as effective and reusable nanocatalysts for the one-pot synthesis of 2-amino-4H-chromene derivatives. This method offers advantages in terms of recovery and reuse of the catalyst, making it environmentally friendly and cost-effective .
Biologically Attractive Scaffold
The 2H/4H-Chromenes, including 2-amino-4H-chromene-3-carbonitrile, serve as versatile scaffolds in biological chemistry. They are synthesized through various green and sustainable methods, such as lipase-catalyzed synthesis and ultrasonic synthesis, which are attractive for developing eco-friendly pharmaceuticals .
Catalyst Application in Heterocyclic Compound Synthesis
ZnFe₂O₄@dimethylglyoxime has been used as a catalyst in the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. This showcases the compound’s role in facilitating the creation of heterocyclic compounds that are important in various chemical industries .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-amino-4H-chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
2-Amino-4H-chromene-3-carbonitrile interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction results in the inhibition of tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the microtubule dynamics within the cell . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 2-amino-4H-chromene-3-carbonitrile’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 2-amino-4H-chromene-3-carbonitrile can be influenced by various environmental factors. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved under environmentally friendly conditions, using a multicomponent reaction under mild conditions in water as a green solvent . .
properties
IUPAC Name |
2-amino-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJFGBZDIJBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4H-chromene-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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